5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819525
InChI: InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC15819525

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid -

Specification

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 5-(1-methylpyrazole-3-carbonyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15)
Standard InChI Key MBEVUOFRZCEXJH-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O

Introduction

Structural Overview and Molecular Characteristics

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl-linked furan-2-carboxylic acid (Figure 1). The furan ring contributes aromaticity and electron-rich properties, while the carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at N1 to prevent tautomerism and stabilize the structure.

  • Furan Moiety: A five-membered oxygen-containing heterocycle conjugated to the pyrazole via a ketone bridge, enabling π-orbital overlap and resonance stabilization .

  • Carboxylic Acid Group: Positioned at the 2-carbon of the furan, this group facilitates salt formation, esterification, and interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
CAS Number108128-39-8
SMILES NotationCN1N=C(C=C1C(=O)C2=CC=CO2)C(=O)O

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often beginning with functionalized pyrazole or furan precursors. A common route involves:

  • Formation of Pyrazole-3-carboxylic Acid: Reaction of furan-2,3-dione with phenylhydrazine derivatives yields pyrazole-3-carboxylic acid intermediates .

  • Carbonyl Bridging: Condensation of the pyrazole-3-carboxylic acid with furan-2-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).

  • Methylation: Introduction of the methyl group at the pyrazole N1 position via nucleophilic substitution with methyl iodide .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationPhenylhydrazine, Δ\Delta, 8h75–85
Carbonyl couplingDCC, DMAP, CH2_2Cl2_265–70
MethylationCH3_3I, K2_2CO3_3, DMF80–90

Chemical Reactivity

The compound exhibits dual reactivity:

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. For example, reaction with thionyl chloride converts it to an acid chloride for further derivatization .

  • Carbonyl Bridge: Susceptible to nucleophilic attack, enabling the formation of hydrazides or semicarbazones when treated with hydroxylamines or carbazates .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1 \text{H}-NMR (CDCl3_3):

    • δ 7.90–7.13 ppm (aromatic protons from phenyl and furan rings) .

    • δ 3.95 ppm (singlet, N–CH3_3) .

    • δ 12.50 ppm (broad, COOH).

  • 13C^{13} \text{C}-NMR:

    • 193.60 ppm (C=O of ketone bridge) .

    • 161.34 ppm (COOH carbon).

IR Spectroscopy

  • 3376 cm1^{-1} (O–H stretch of COOH) .

  • 1702 cm1^{-1} (C=O stretch of ketone and carboxylic acid).

  • 1598 cm1^{-1} (C=N stretch of pyrazole) .

TargetActivity (IC50_{50})Mechanism
COX-212 µMProstaglandin synthesis block
Xanthine Oxidase18 µMUric acid reduction
S. aureus32 µg/mLMembrane disruption

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acidLacks ketone bridge; lower molecular weight (192.17 g/mol)Weak COX-2 inhibition (IC50_{50} = 50 µM)
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylateMethyl ester instead of carboxylic acid; no furan moietyAnti-inflammatory (ED50_{50} = 25 mg/kg)
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidBulky benzoyl and phenyl groupsEnhanced enzyme inhibition (IC50_{50} = 8 µM for xanthine oxidase)

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